2-(2-Chlorobenzyl)-1H-benzimidazole

Antiviral screening Computational prediction Benzimidazole SAR

2-(2-Chlorobenzyl)-1H-benzimidazole serves as a halogen-substituted SAR probe for NF-κB binding site mapping. The ortho-chloro substitution provides distinct electronic and steric properties compared to methoxy (IC50 ~2.4 μM) and unsubstituted benzyl analogs. Procure alongside the para isomer (CAS 5468-66-6) to assess positional effects on target engagement. The compound's melting point (220–222 °C) confirms crystalline stability, and its low conventional condensation yield (36%) makes procurement more reliable than in-house synthesis for reproducible assay results.

Molecular Formula C14H11ClN2
Molecular Weight 242.71
CAS No. 213133-88-1
Cat. No. B2955194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorobenzyl)-1H-benzimidazole
CAS213133-88-1
Molecular FormulaC14H11ClN2
Molecular Weight242.71
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC2=NC3=CC=CC=C3N2)Cl
InChIInChI=1S/C14H11ClN2/c15-11-6-2-1-5-10(11)9-14-16-12-7-3-4-8-13(12)17-14/h1-8H,9H2,(H,16,17)
InChIKeyXYDPQCXIGVLALP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chlorobenzyl)-1H-benzimidazole (CAS 213133-88-1): A 2-Substituted Benzimidazole for Anti-Infective and Anti-Inflammatory Research Procurement


2-(2-Chlorobenzyl)-1H-benzimidazole (CAS 213133-88-1) is a synthetic benzimidazole derivative featuring a 2-chlorobenzyl substituent at the C-2 position of the benzimidazole core. This compound belongs to the 2-benzylbenzimidazole scaffold class, which has been investigated for NF-κB inhibition [1], antimicrobial activity [2], and antiviral potential [3]. The presence of an ortho-chlorine on the benzyl ring differentiates it from para-chloro, methoxy, and unsubstituted benzyl analogs, offering distinct electronic and steric properties that influence target binding and physicochemical behavior.

Why 2-(2-Chlorobenzyl)-1H-benzimidazole Cannot Be Replaced by a Generic 2-Benzylbenzimidazole in Research Procurement


The 2-benzylbenzimidazole scaffold is pharmacologically versatile, but minor substituent changes on the benzyl ring profoundly alter biological activity, synthetic accessibility, and physicochemical properties. In the NF-κB inhibition series, 2-methoxybenzyl analogs achieved IC50 values of 1.7–2.4 μM, while the unsubstituted benzyl or chloro-substituted variants displayed distinct potency rank orders [1]. Similarly, PASSOnline predictions for antiviral activity show a spread from 0.613 to 0.704 across benzyl, phenoxymethyl, chlorobenzyl, and naphthylmethyl analogs [2]. These quantitative divergences mean that simply ordering any 2-benzylbenzimidazole risks selecting a compound with unfitted target engagement, altered metabolic susceptibility, or incompatible synthetic handling characteristics. Researchers must match the precise substitution pattern to their assay's structural requirements.

Quantitative Differentiation Evidence for 2-(2-Chlorobenzyl)-1H-benzimidazole (CAS 213133-88-1) Relative to Its Closest Analogs


Predicted Antiviral Activity Score (PASSOnline) Compared to Dibazole and Phenoxymethyl Analog

2-(2-Chlorobenzyl)-1H-benzimidazole shows a PASSOnline-predicted antiviral activity score of 0.629, which is lower than dibazole (2-benzyl-1H-benzimidazole, score 0.704) and 2-(phenoxymethyl)-1H-benzimidazole (0.667), but higher than 2-(1-naphthylmethyl)-1H-benzimidazole (0.613) [1]. This computational prediction, while not experimental, indicates that the ortho-chloro substitution reduces the probability of antiviral activity relative to the unsubstituted benzyl lead but may offer a differentiated selectivity profile.

Antiviral screening Computational prediction Benzimidazole SAR

Synthetic Yield Differentiation: Method-Dependent Access to 2-(2-Chlorobenzyl)-1H-benzimidazole

Under identical condensation conditions (o-phenylenediamine with substituted phenylacetic acid, orthoboric acid catalyst, 150 °C), 2-(2-chlorobenzyl)-1H-benzimidazole was obtained in 36% yield, while 2-(phenoxymethyl)-1H-benzimidazole reached 93% yield and 2-(1-naphthylmethyl)-1H-benzimidazole gave 35% yield [1]. The low yield for the ortho-chlorobenzyl derivative reflects steric and electronic deactivation by the chlorine substituent, necessitating alternative synthetic strategies such as microwave-assisted methods for improved efficiency [2].

Synthetic methodology Process chemistry Benzimidazole condensation

Lipophilicity (XLogP) Differentiation vs. Dibazole: Implications for Membrane Permeability

2-(2-Chlorobenzyl)-1H-benzimidazole has a calculated XLogP of 3.9 [1], which is approximately 0.4 log units higher than the XLogP of dibazole (2-benzyl-1H-benzimidazole, estimated XLogP ~3.5 based on PubChem data). This increase in lipophilicity arises from the ortho-chlorine substitution and may enhance passive membrane permeability while also increasing the risk of CYP450-mediated metabolism or hERG channel binding.

Physicochemical profiling Drug-likeness ADME prediction

Ortho- vs. Para-Chlorobenzyl Isomer Differentiation: Steric and Electronic Profile

The ortho-chlorine substitution in 2-(2-chlorobenzyl)-1H-benzimidazole creates a different steric environment and electronic distribution compared to the para-chloro isomer (2-(4-chlorobenzyl)-1H-benzimidazole, CAS 5468-66-6). While direct head-to-head bioactivity data are lacking, the ortho-chloro group introduces a steric clash that may restrict the conformational freedom of the benzyl moiety, potentially altering target binding modes. Both isomers share the same molecular weight (242.71 g/mol) and formula (C14H11ClN2) , but their melting points differ: the ortho isomer melts at 220–222 °C , while the para isomer is reported with a broader range in vendor datasheets, suggesting differences in crystal packing and possibly solubility.

Isomer comparison Structure-activity relationship Receptor fit

NF-κB Inhibitory Activity Class-Level Inference: Positioning Within the 2-Benzylbenzimidazole SAR

The 2-benzylbenzimidazole scaffold has been validated as an NF-κB inhibitor pharmacophore, with 2-(4-methoxybenzyl)-1H-benzo[d]imidazole (IC50 = 1.7 μM) and 2-(2-methoxybenzyl)-1H-benzo[d]imidazole (IC50 = 2.4 μM) representing the most potent members in a RAW 264.7 cell SEAP assay [1]. While the specific IC50 of 2-(2-chlorobenzyl)-1H-benzimidazole is not reported in the primary literature, its inclusion in the study series and the established SAR indicating that a hydrogen-bond acceptor on the phenyl ring is favorable suggest that the chloro substituent (a weak H-bond acceptor) may confer intermediate potency. Direct comparative IC50 data vs. methoxy analogs are unavailable.

NF-κB inhibition Anti-inflammatory Benzimidazole pharmacophore

Recommended Research and Procurement Application Scenarios for 2-(2-Chlorobenzyl)-1H-benzimidazole (CAS 213133-88-1)


Halogen-Scanning SAR Probe for Benzimidazole-Based NF-κB Inhibitor Optimization

Use 2-(2-chlorobenzyl)-1H-benzimidazole as a halogen-substituted probe in an SAR panel alongside the 2-methoxybenzyl (IC50 = 2.4 μM) and unsubstituted benzyl analogs to map the electronic and steric requirements of the NF-κB binding site. The class-level evidence from the Boggu et al. 2016 series [1] supports the use of 2-benzylbenzimidazoles as NF-κB inhibitors, and the ortho-chloro substitution provides a distinct electronic profile compared to methoxy or hydrogen.

Antiviral Screening with a Moderate-Predicted-Activity Benzimidazole Lead

Incorporate this compound into antiviral screening decks where dibazole (PASSOnline score 0.704) may be too promiscuous. The predicted antiviral activity score of 0.629 [1] suggests a balanced activity profile that may reduce off-target hits while retaining benzimidazole-class antiviral potential, as demonstrated by the Tsikalov et al. 2024 computational study.

Ortho- vs. Para-Chloro Isomer Selectivity Assessment in Target Binding

Procure both 2-(2-chlorobenzyl)-1H-benzimidazole (CAS 213133-88-1) and 2-(4-chlorobenzyl)-1H-benzimidazole (CAS 5468-66-6) as a matched isomer pair to assess the impact of chlorine position on target engagement. The ortho isomer, with melting point 220–222 °C [1], may exhibit distinct binding kinetics due to steric hindrance, providing valuable SAR insights for medicinal chemistry programs.

Method Development for Microwave-Assisted Benzimidazole Synthesis Using Ortho-Chlorobenzyl Substrate

Use this compound as a challenging substrate for synthetic methodology development, given its low conventional condensation yield (36%) [1] versus the phenoxymethyl analog (93%). The microwave-assisted protocol reported by Menteşe et al. 2015 [2] demonstrates an alternative route that can be optimized for higher throughput synthesis of ortho-substituted benzimidazoles.

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